3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride
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Overview
Description
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride is a chemical compound that belongs to the class of quinazolinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride typically involves the reaction of quinazolinone derivatives with azetidine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone structures but different substituents.
Azetidine derivatives: Compounds containing the azetidine ring but with different functional groups.
Uniqueness
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride is unique due to its specific combination of the azetidine ring and quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique structure combining an azetidine ring with a quinazolinone core, which is known for its diverse biological activities. The molecular formula is C10H10ClN3O, and its molecular weight is approximately 227.66 g/mol. The specific arrangement of functional groups in this compound contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways essential for cell survival and proliferation.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate gene expression and cellular responses.
- Antimicrobial Activity : Studies suggest that quinazolinone derivatives can inhibit the growth of pathogenic bacteria, including Pseudomonas aeruginosa, by interfering with biofilm formation and virulence factor production .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Line Testing : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It demonstrated IC50 values of 7.09 µM/L against HepG2 cells, which is comparable to the reference drug doxorubicin (IC50 8.55 µM/L) .
Cell Line | IC50 (µM/L) | Reference Drug IC50 (µM/L) |
---|---|---|
HepG2 | 7.09 | 8.55 |
MCF-7 | 13.46 | Not specified |
This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics:
- Mechanism : The inhibition of biofilm formation in Pseudomonas aeruginosa is a notable finding, highlighting its potential as an anti-virulence agent . This property is crucial in treating infections where biofilm formation contributes to antibiotic resistance.
Comparative Studies
When compared to other quinazolinone derivatives, this compound stands out due to its unique structural features that enhance its biological activity:
Compound Type | Biological Activity |
---|---|
Quinazolinone Derivatives | Anticancer, Antimicrobial |
Azetidine Derivatives | Varies widely |
This compound | Notable anticancer and antimicrobial properties |
Case Studies and Research Findings
- Study on Biofilm Formation : A study demonstrated that compounds derived from quinazolinones could significantly reduce biofilm formation in Pseudomonas aeruginosa at concentrations around 50 µM without affecting cell viability in bronchial CF cells .
- Antitumor Activity Investigation : A systematic investigation into quinazoline derivatives revealed that those incorporating the azetidine moiety displayed enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts .
Properties
IUPAC Name |
3-(azetidin-3-yl)quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c15-11-9-3-1-2-4-10(9)13-7-14(11)8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNAKOHLSUYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=CC=CC=C3C2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.